Enzymatic Synthesis Specificity: Sclarene Versus Biformene Production from Copalyl Diphosphate
In enzymatic reactions catalyzed by the CYC2 enzyme from Kitasatospora griseola, sclarene is produced as a specific product from copalyl diphosphate (CDP) substrate, whereas alternative substrates ent-CDP, syn-CDP, and tuberculosinyl diphosphate yield biformene and novel diterpenes with buta-1,3-diene moieties instead [1]. This substrate-controlled product partitioning demonstrates that sclarene formation requires CDP specifically, distinguishing it from biformene which arises from stereoisomeric diphosphate substrates [1].
| Evidence Dimension | Enzymatic product outcome from diterpene diphosphate substrates |
|---|---|
| Target Compound Data | Sclarene produced from copalyl diphosphate (CDP) with CYC2 enzyme |
| Comparator Or Baseline | Biformene produced from ent-CDP, syn-CDP, and tuberculosinyl diphosphate with same CYC2 enzyme |
| Quantified Difference | Qualitative difference in product identity: sclarene (labdane skeleton with C-8(17), C-13(16), C-14 double bonds) versus biformene (structurally distinct bicyclic diterpene from stereoisomeric substrates) |
| Conditions | In vitro enzymatic assay with recombinant CYC2 enzyme from Kitasatospora griseola; substrate concentration and incubation conditions per Nakano et al. (2010) |
Why This Matters
For researchers engineering diterpene biosynthetic pathways or procuring enzymatic synthesis reagents, this substrate specificity data confirms that sclarene production requires CDP as the specific precursor, and that substituting stereoisomeric diphosphates will yield biformene instead, necessitating precise substrate selection for targeted sclarene synthesis.
- [1] Nakano C, Hoshino T, Sato T, Toyomasu T, Dairi T, Sassa T. Substrate specificity of the CYC2 enzyme from Kitasatospora griseola: production of sclarene, biformene, and novel bicyclic diterpenes by the enzymatic reactions of labdane- and halimane-type diterpene diphosphates. Tetrahedron Lett. 2010;51(1):125-128. View Source
